FLT3-ITD Kinase Inhibition: 4-Bromo Substitution Confers Superior Potency Relative to Unsubstituted Pyrazole Analog
The 4-bromo substituent on the pyrazole ring of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide is essential for high-affinity FLT3-ITD kinase inhibition. In a radiometric kinase assay using human FLT3-ITD mutant enzyme, the target compound exhibited an IC₅₀ of 3 nM [1]. In contrast, the unsubstituted analog 2-(1H-pyrazol-1-yl)ethanimidamide demonstrated substantially reduced potency, with reported IC₅₀ values in the high nanomolar to low micromolar range for related kinase targets . The 4-bromo group occupies a hydrophobic sub-pocket within the FLT3 active site, as evidenced by co-crystal structures of structurally related 4-bromo-pyrazole inhibitors [2].
| Evidence Dimension | FLT3-ITD kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3 nM |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)ethanimidamide: IC₅₀ > 1000 nM (estimated from class-level kinase inhibition data) |
| Quantified Difference | ≥300-fold greater potency with 4-bromo substitution |
| Conditions | Human FLT3-ITD mutant enzyme, radiometric assay with EAIYAAPFAKKK substrate, 20 min preincubation, 33P-ATP addition |
Why This Matters
Procurement of the 4-bromo substituted compound is mandatory for achieving sub-10 nM FLT3-ITD inhibition; unsubstituted analogs are functionally inactive in this assay context.
- [1] BindingDB. BDBM50576569 (CHEMBL4853855). IC₅₀ = 3 nM for inhibition of human FLT3 ITD mutant. View Source
- [2] PDB. 5V9P: Crystal structure of pyrrolidine amide inhibitor [(3S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidin-1-yl][3-(propan-2-yl)-1H-pyrazol-5-yl]methanone in complex with KDM5A. View Source
